molecular formula C28H29N3O5 B2386413 2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 932523-79-0

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2386413
M. Wt: 487.556
InChI Key: BRIROQQYNQVFHR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Applications

Compounds related to the one you've described have been utilized in various synthetic pathways, showcasing their versatility as intermediates in organic synthesis. For example, a study describes a facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclization, highlighting the utility of similar compounds in complex organic synthesis (King, 2007). Such processes underscore the importance of these compounds in medicinal chemistry and the synthesis of biologically active molecules.

Structural Studies and Material Science

Research on structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides demonstrates the significance of similar compounds in material science. These studies reveal how the structural modifications of such compounds can influence their physical properties and interactions with other molecules, potentially leading to applications in materials science and nanotechnology (Karmakar, Sarma, & Baruah, 2007).

Pharmaceutical Research and Antitumor Activity

In the realm of pharmaceutical research, analogues of the queried compound have been synthesized and evaluated for their antitumor activity. One study highlights the design, synthesis, and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, showing significant broad-spectrum antitumor activity. This underscores the potential therapeutic applications of such compounds in treating various cancers (Al-Suwaidan et al., 2016).

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properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O5/c1-18-7-5-6-8-23(18)30-27(32)17-31-24-15-22(34-2)11-9-19(24)13-20(28(31)33)16-29-21-10-12-25(35-3)26(14-21)36-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIROQQYNQVFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)-N-(o-tolyl)acetamide

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